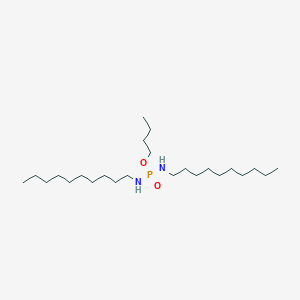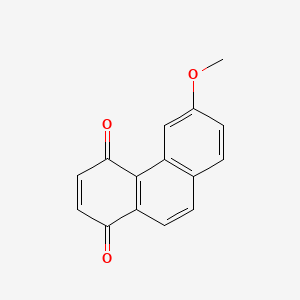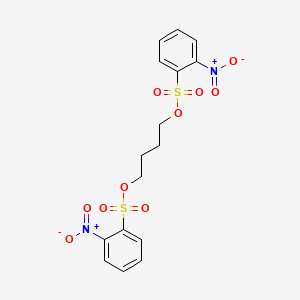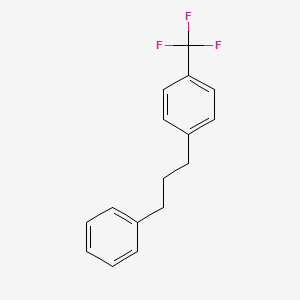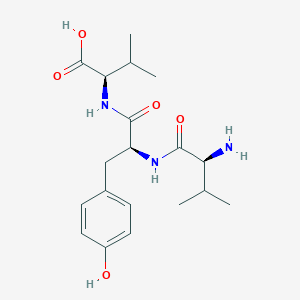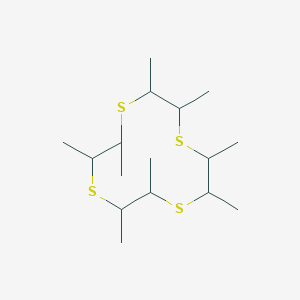
2,3,5,6,8,9,11,12-Octamethyl-1,4,7,10-tetrathiacyclododecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6,8,9,11,12-Octamethyl-1,4,7,10-tetrathiacyclododecane is a complex organic compound characterized by its unique structure and properties. This compound is part of the larger family of cyclic organosulfur compounds, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6,8,9,11,12-Octamethyl-1,4,7,10-tetrathiacyclododecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methyl-substituted thiols with a suitable cyclization agent. The reaction conditions often require a catalyst to facilitate the formation of the cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and distillation to isolate the desired product from by-products and impurities.
化学反応の分析
Types of Reactions
2,3,5,6,8,9,11,12-Octamethyl-1,4,7,10-tetrathiacyclododecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to thiols.
Substitution: The compound can participate in substitution reactions where one or more of its methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
2,3,5,6,8,9,11,12-Octamethyl-1,4,7,10-tetrathiacyclododecane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2,3,5,6,8,9,11,12-Octamethyl-1,4,7,10-tetrathiacyclododecane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and processes. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved.
類似化合物との比較
Similar Compounds
Octamethylcyclotetrasiloxane: Another cyclic compound with similar structural features but different chemical properties.
Tetrakis(trimethylsilyloxy)silane: A silicon-based compound with multiple methyl groups.
特性
CAS番号 |
63084-43-5 |
|---|---|
分子式 |
C16H32S4 |
分子量 |
352.7 g/mol |
IUPAC名 |
2,3,5,6,8,9,11,12-octamethyl-1,4,7,10-tetrathiacyclododecane |
InChI |
InChI=1S/C16H32S4/c1-9-10(2)18-13(5)14(6)20-16(8)15(7)19-12(4)11(3)17-9/h9-16H,1-8H3 |
InChIキー |
VEYXSKVIHVHMSN-UHFFFAOYSA-N |
正規SMILES |
CC1C(SC(C(SC(C(SC(C(S1)C)C)C)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


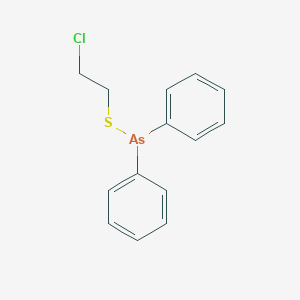
![Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diethyl ester](/img/structure/B14497177.png)
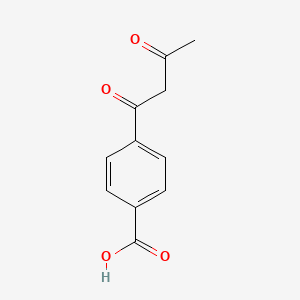
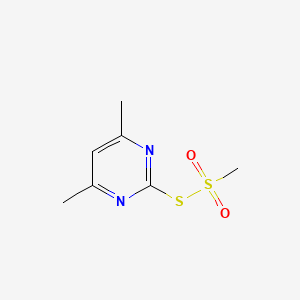
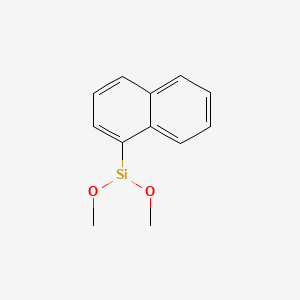
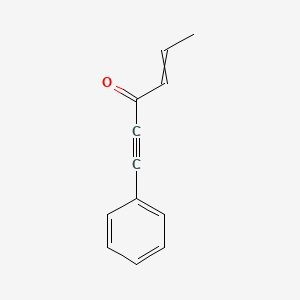
![3-[2,4-Dihydroxy-5-(3-methylbut-2-en-1-yl)phenyl]prop-2-enoic acid](/img/structure/B14497213.png)
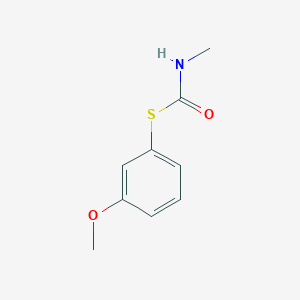
![1-(4-Chlorophenyl)-2-[4-[2-(4-chlorophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione](/img/structure/B14497218.png)
